(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]tetrahydrofuran-3,4-diol
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Description
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C18H18F3N5O4 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]tetrahydrofuran-3,4-diol is a tetrahydrofuran derivative with significant biological implications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrofuran core substituted with hydroxymethyl and purine moieties. Its molecular formula is C24H30F3N5O4.
Research indicates that this compound exhibits multiple biological activities:
- Inhibition of PRMT5 : The compound acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in the regulation of gene expression and cell proliferation. Inhibition of PRMT5 has been shown to induce alternative splicing of the negative regulator of p53, MDM4, leading to increased p53 activity and promoting apoptosis in cancer cells .
- Antitumor Activity : The compound's ability to restore p53 function in tumor cells offers potential in cancer therapy. Studies have demonstrated that restoring p53 activity can lead to growth arrest and apoptosis in various cancer types, including breast and prostate cancers .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Inhibition of Cancer Cell Growth : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant growth inhibition correlated with PRMT5 inhibition and subsequent p53 activation .
- Endocrine Disruption in Rodents : Another investigation assessed the compound's impact on sexual behavior and estrous cyclicity in rats. The administration of THF-diols resulted in disrupted endocrine functions at low concentrations (0.5–1.0 ppm), demonstrating its potential as an endocrine disruptor .
Properties
Molecular Formula |
C18H18F3N5O4 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H18F3N5O4/c19-18(20,21)10-3-1-9(2-4-10)5-22-15-12-16(24-7-23-15)26(8-25-12)17-14(29)13(28)11(6-27)30-17/h1-4,7-8,11,13-14,17,27-29H,5-6H2,(H,22,23,24)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
SGEXQCXUFHPEJQ-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F |
Origin of Product |
United States |
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